molecular formula C14H22FN5 B11746592 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746592
M. Wt: 279.36 g/mol
InChI Key: JRQQEINTFXHGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, yielding regioisomeric pyrazoles . The structures of the synthesized pyrazoles are verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathway . Molecular docking studies have shown that the compound fits well into the active site of target enzymes, characterized by lower binding free energy .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 3-methyl-1-propyl-1H-pyrazole
  • 5-fluoro-1H-pyrazole

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine stands out due to its dual pyrazole structure, which may contribute to its enhanced pharmacological activities. The presence of both fluoro and methyl groups can influence its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C14H22FN5/c1-5-6-20-9-12(10(2)18-20)7-16-8-13-11(3)17-19(4)14(13)15/h9,16H,5-8H2,1-4H3

InChI Key

JRQQEINTFXHGJR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=C(N(N=C2C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.